BAY-678 belongs to the class of elastase inhibitors, specifically targeting human neutrophil elastase. It is classified as an orally bioavailable compound with high cell permeability. The compound's development is rooted in the need for effective treatments for conditions mediated by excessive neutrophil activity .
The synthesis of BAY-678 involves multiple synthetic steps, which are proprietary but can be summarized as follows:
The industrial production mirrors these laboratory methods but is scaled up for commercial viability while adhering to stringent quality control measures to ensure product consistency .
The molecular structure of BAY-678 can be detailed as follows:
Computational analyses suggest that the spatial arrangement allows for effective binding, which is critical for its function as an inhibitor .
BAY-678 participates in various chemical reactions:
The major products from these reactions depend on the specific reagents and conditions employed .
BAY-678 acts primarily by selectively inhibiting human neutrophil elastase. The mechanism involves:
The inhibition constant (Ki) has been reported at 15 nM, indicating a strong affinity for its target .
BAY-678 exhibits several notable physical and chemical properties:
These properties make it suitable for both research applications and potential therapeutic uses .
BAY-678 has significant scientific applications:
Furthermore, ongoing studies may explore its efficacy in different pathological contexts, enhancing our understanding of neutrophil-mediated inflammation .
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6